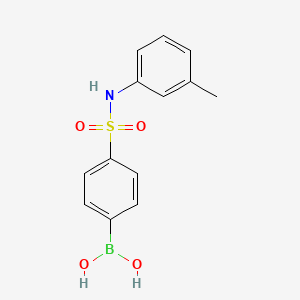
Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. The molecular structure of Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate, 95% is represented by the formula C11H15BF3KN2. Unfortunately, a detailed structural analysis is not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, and density . Unfortunately, the specific physical and chemical properties for Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate, 95% are not available in the search results.Aplicaciones Científicas De Investigación
Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate, 95% has been used in a variety of scientific research applications, including drug discovery and development, cell biology, and biochemistry. It has been used to study the effects of various drugs on cells, as well as to study the biochemical and physiological effects of various compounds. In addition, Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate, 95% has been used in research on membrane receptors, ion channels, and other cellular processes.
Mecanismo De Acción
The mechanism of action of Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate, 95% is not fully understood, but it is believed to act as an agonist at certain G-protein coupled receptors. It has also been found to have an effect on the activity of certain enzymes, such as catechol-O-methyltransferase (COMT).
Biochemical and Physiological Effects
Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of enzymes, such as catechol-O-methyltransferase (COMT), and to have an effect on the activity of G-protein coupled receptors. In addition, Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate, 95% has been found to have an effect on the expression of certain genes, and to have anti-inflammatory and anti-oxidative properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate, 95% in laboratory experiments has a number of advantages, including its low cost, its availability, and its ability to modulate the activity of enzymes and G-protein coupled receptors. However, there are also some limitations, such as its low solubility in aqueous solutions and its instability in the presence of certain metal ions.
Direcciones Futuras
Potential future directions for the use of Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate, 95% include its use in drug discovery and development, as well as in studies of cellular processes, such as membrane receptors and ion channels. In addition, Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate, 95% could be used to study the effects of various compounds on gene expression, and to study the biochemical and physiological effects of various compounds. Furthermore, Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate, 95% could be used to study the anti-inflammatory and anti-oxidative properties of various compounds.
Métodos De Síntesis
Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate, 95% can be synthesized using a variety of methods, including a condensation reaction between 1-methy-4-piperazinylphenol and trifluoroboric acid. The reaction is carried out in an aqueous solution at a temperature of 0-5°C, and the product is isolated by filtration and recrystallization.
Propiedades
IUPAC Name |
potassium;trifluoro-[4-(4-methylpiperazin-1-yl)phenyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BF3N2.K/c1-16-6-8-17(9-7-16)11-4-2-10(3-5-11)12(13,14)15;/h2-5H,6-9H2,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVCQMVGOAZLNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)N2CCN(CC2)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BF3KN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-[6-(5-chlorothiophen-2-yl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B6341478.png)
![tert-Butyl 4-[6-(5-chlorothiophen-2-yl)-3-cyanopyridin-2-yl]piperazine-1-carboxylate](/img/structure/B6341484.png)
![4-[(tert-Butoxy)carbonyl]-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid](/img/structure/B6341498.png)






![4-(3-Bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6341554.png)



